3-(3,4-Dichlorophenyl)-2-methyl-1-propene
Overview
Description
3-(3,4-Dichlorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a dichlorophenyl group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-methyl-1-propene typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable alkylating agent under basic conditions. One common method is the Wittig reaction, where 3,4-dichlorobenzaldehyde reacts with a phosphonium ylide to form the desired propene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and chromium trioxide in acidic medium.
Reduction: LiAlH4, sodium borohydride (NaBH4), and hydrogen gas with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as ammonia, primary amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenylhydrazine
- 3,4-Dichlorophenylacetic acid
- 3,4-Dichlorophenylisocyanate
Uniqueness
3-(3,4-Dichlorophenyl)-2-methyl-1-propene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and lipophilicity, making it suitable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
1,2-dichloro-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEPUSVEXPCAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247846 | |
Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-06-4 | |
Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-(2-methyl-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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